Functional Agonist vs. Antagonist Distinction: BIM 187 and BIM 189 Produce Opposite Effects on Food Intake
BIM 187 and BIM 189, though both derived from bombesin peptide scaffolds, produce functionally opposite effects in vivo. In a controlled feeding study using rats maintained on a 6-hour daily feeding schedule, BIM 187 at a low dose of 4 μg/kg (intraperitoneal) significantly reduced food intake at the 30-minute measurement point compared to baseline feeding behavior [1]. In contrast, BIM 189 administered at substantially higher doses (10 mg/kg and 20 mg/kg, i.p.) produced no detectable effect on food intake when given alone [2]. This functional divergence demonstrates that BIM 187 acts as a receptor agonist capable of triggering satiety signaling, whereas BIM 189 functions as an antagonist lacking intrinsic feeding-modulatory activity.
| Evidence Dimension | Food intake reduction at 30 min post-administration |
|---|---|
| Target Compound Data | Significant reduction in food intake at 4 μg/kg i.p. |
| Comparator Or Baseline | BIM 189: No effect on food intake at 10 mg/kg or 20 mg/kg i.p. |
| Quantified Difference | BIM 187 produces significant satiety at 4 μg/kg; BIM 189 shows zero effect even at 2,500-5,000× higher doses |
| Conditions | Rats maintained on 6-hour daily feeding schedule; food intake measured at 30 min post-injection; i.p. administration |
Why This Matters
This direct head-to-head functional comparison is essential for researchers designing appetite regulation studies, as it confirms that BIM 187 provides genuine agonist activity at the GRP receptor while BIM 189 serves as an antagonist tool—procuring the incorrect compound would yield opposite or null experimental outcomes.
- [1] Laferrère B, Leroy F, Bonhomme G, Le Gall A, Basdevant A, Guy-Grand B. Effects of bombesin, of a new bombesin agonist (BIM187) and a new antagonist (BIM189) on food intake in rats, in relation to cholecystokinin. Eur J Pharmacol. 1992 Apr 29;215(1):23-8. View Source
- [2] GlpBio. BIM 187 (GC15165) Product Description: In Vivo Effects on Food Intake in Rats. View Source
